molecular formula C7H8BrNO2S B1289567 3-Bromo-4-methylbenzenesulfonamide CAS No. 210824-69-4

3-Bromo-4-methylbenzenesulfonamide

Cat. No. B1289567
CAS RN: 210824-69-4
M. Wt: 250.12 g/mol
InChI Key: CFMBNGJNYNLPDL-UHFFFAOYSA-N
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Description

3-Bromo-4-methylbenzenesulfonamide is a chemical compound with the molecular formula C7H8BrNO2S . It is used in various chemical reactions and has specific physical and chemical properties that make it useful in different applications .


Molecular Structure Analysis

The molecular structure of 3-Bromo-4-methylbenzenesulfonamide is defined by its molecular formula, C7H8BrNO2S . This formula indicates that the molecule is composed of seven carbon atoms, eight hydrogen atoms, one bromine atom, one nitrogen atom, two oxygen atoms, and one sulfur atom .


Chemical Reactions Analysis

3-Bromo-4-methylbenzenesulfonamide participates in various chemical reactions. Its reactivity is influenced by its molecular structure, particularly the presence of the bromine atom, which can act as a good leaving group in many reactions .


Physical And Chemical Properties Analysis

3-Bromo-4-methylbenzenesulfonamide has a molecular weight of 250.12 g/mol . It has a density of 1.658 g/cm3 . The compound has a boiling point of 379°C at 760 mmHg . The exact melting point is not specified .

Scientific Research Applications

Material Science: Polymer Modification

In material science, this compound can be utilized to modify polymers. The sulfonamide group can interact with polymer chains, potentially altering their properties such as thermal stability, solubility, and mechanical strength. This makes it an interesting candidate for the development of new materials with enhanced characteristics .

Chemical Synthesis: Building Block

3-Bromo-4-methylbenzenesulfonamide is a versatile building block in organic synthesis. It can be used to construct a wide variety of chemical structures. Its reactivity allows for the introduction of various functional groups, which can lead to the creation of novel organic compounds with potential applications in different chemical industries .

Environmental Science: Analytical Studies

This compound may be used in environmental science for analytical studies. It can act as a standard or reference compound in the detection and quantification of similar organic pollutants in environmental samples. Its well-defined structure and properties facilitate the development of analytical methods for environmental monitoring .

Biochemistry: Protein Interaction Studies

In biochemistry, 3-Bromo-4-methylbenzenesulfonamide can be used to study protein interactions. The sulfonamide moiety can mimic the natural substrates of certain enzymes, making it useful in enzyme inhibition studies. This can provide insights into enzyme function and aid in the design of enzyme inhibitors as potential drugs .

Industrial Applications: Catalyst and Process Development

Industrially, it can be employed in the development of catalysts and chemical processes. Its structural features may be advantageous in catalytic systems, potentially leading to more efficient and selective industrial chemical reactions .

Safety and Hazards

3-Bromo-4-methylbenzenesulfonamide is classified as harmful by inhalation, in contact with skin, and if swallowed . It is recommended to handle this compound with appropriate safety measures, including wearing suitable personal protective equipment .

properties

IUPAC Name

3-bromo-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2S/c1-5-2-3-6(4-7(5)8)12(9,10)11/h2-4H,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFMBNGJNYNLPDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80593389
Record name 3-Bromo-4-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80593389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-methylbenzenesulfonamide

CAS RN

210824-69-4
Record name 3-Bromo-4-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80593389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of p-toluenesulfonamide (2 g, 1.16 mmol) and iron (0.41 g, 7.36 mmol) was slowly added bromine (6 mL, 116 mmol). The resulting reddish brown solution was stirred at RT for 1 h. The reaction was carefully poured into ice-cold 1 M Na2S2O3 aqueous solution and extracted with CH2Cl2 (2×). The organic extracts were combined and washed with brine, dried (MgSO4), filtered, and concentrated in vacuo. CombiFlash purification (1% to 10% MeOH/CH2Cl2) afforded the title compound as a white solid. 1H NMR (DMSO-d6, 400 MHz): □ 7.98 (s, 1H), 7.71 (d, J=8 Hz, 1H), 7.55 (d, J=8 Hz, 1H), 7.54 (br s, 2H), 2.41 (s, 3H).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
0.41 g
Type
catalyst
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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